molecular formula C18H21N3O3 B2900408 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1800477-35-3

5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B2900408
CAS RN: 1800477-35-3
M. Wt: 327.384
InChI Key: GOCYRUJORHJQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one (ADMPB) is a small molecule with a wide range of potential applications in the field of scientific research. This compound is a derivative of benzo[d]imidazol-2(3H)-one, a heterocyclic compound with a unique molecular structure. ADMPB has been extensively studied due to its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Photochemical Transformations

5,7-Di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one, a compound related to 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one, has been studied for its photochemical transformations. This research investigates the absorption and fluorescence properties of synthesized compounds and their photoproducts under UV irradiation, which can be relevant for applications in photochemistry and material sciences (Kravchenko et al., 2018).

Antimicrobial and Antioxidant Properties

A series of compounds including 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising results against various bacterial strains and in antioxidant assays, indicating potential applications in medical and pharmaceutical research (Bassyouni et al., 2012).

Energetic Material Synthesis

The compound 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one has been explored as an energetic material. Its synthesis and characterization, including detonation properties, suggest potential applications in the field of materials science, particularly in the development of new energetic materials for industrial and military use (Ma, Liu, & Yao, 2014).

Synthesis and Characterization of Derivatives

Various derivatives of benzimidazol-2(3H)-one have been synthesized and characterized, focusing on their potential applications in organic chemistry and materials science. These studies provide insights into the chemical properties and potential applications of these compounds in diverse fields (Dias et al., 2002).

Anti-inflammatory and Analgesic Activity

Derivatives of benzimidazol-2(3H)-one have been synthesized and tested for their anti-inflammatory and analgesic activities. This research indicates potential applications in the development of new pharmaceutical compounds for treating inflammation and pain (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).

properties

IUPAC Name

5-amino-1,3-dimethyl-6-(3-propoxyphenoxy)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-8-23-12-6-5-7-13(9-12)24-17-11-16-15(10-14(17)19)20(2)18(22)21(16)3/h5-7,9-11H,4,8,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCYRUJORHJQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2N)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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